N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide
Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide, commonly known as E-64, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. E-64 is a potent inhibitor of cysteine proteases, which play a crucial role in various biological processes.
Mechanism of Action
E-64 acts as a potent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. The compound contains a sulfonamide group that mimics the transition state of the peptide bond, which is cleaved by the cysteine protease. This results in the formation of a covalent bond between E-64 and the enzyme, leading to irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects:
E-64 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various cysteine proteases, leading to a decrease in protein degradation and antigen processing. E-64 has also been shown to inhibit the activity of lysosomal cysteine proteases, leading to a decrease in lysosomal storage disorders. Additionally, E-64 has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B.
Advantages and Limitations for Lab Experiments
E-64 has several advantages for lab experiments, including its potent inhibitory activity against cysteine proteases, its ability to irreversibly bind to the active site of the enzyme, and its ability to inhibit the activity of lysosomal cysteine proteases. However, E-64 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of E-64 in scientific research. One potential direction is the development of more potent and selective cysteine protease inhibitors based on the structure of E-64. Another potential direction is the use of E-64 in the development of therapies for lysosomal storage disorders. Additionally, E-64 can be used to study the role of cysteine proteases in various biological processes, including apoptosis and antigen processing.
Scientific Research Applications
E-64 has been extensively used in scientific research as a potent inhibitor of cysteine proteases. Cysteine proteases play a crucial role in various biological processes, including apoptosis, antigen processing, and protein degradation. E-64 has been shown to inhibit various cysteine proteases, including cathepsin B, cathepsin L, and papain, among others. E-64 has also been used in studies related to lysosomal storage disorders, as it can inhibit the activity of lysosomal cysteine proteases.
properties
IUPAC Name |
N-ethyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-2-15-24(20,21)13-7-3-11(4-8-13)16-25(22,23)14-9-5-12(6-10-14)17(18)19/h3-10,15-16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNCWLMUHMRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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